Decanoylamide Propylbetaine

Description

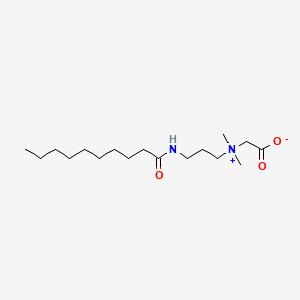

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(decanoylamino)propyl-dimethylazaniumyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N2O3/c1-4-5-6-7-8-9-10-12-16(20)18-13-11-14-19(2,3)15-17(21)22/h4-15H2,1-3H3,(H-,18,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVJYHHGNGJAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891978 | |

| Record name | Capramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

73772-45-9 | |

| Record name | N-(Carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-1-popanaminium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73772-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capramidopropyl betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073772459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxodecyl)amino]-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Capramidopropyl betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (carboxymethyl)dimethyl-3-[(1-oxodecyl)amino]propylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRAMIDOPROPYL BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ93EE887Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Structural Modification of Decanoylamide Propylbetaine

Established Synthetic Methodologies

The industrial synthesis of Decanoylamide Propylbetaine is typically a two-step process involving an initial amidation reaction followed by a quaternization step. wikipedia.orgelchemy.com This method is well-established for the production of closely related and widely used cocamidopropyl betaine (B1666868). wikipedia.orgelchemy.comresearchgate.net

Amidation and Quaternization Reactions

The synthesis commences with the amidation of a fatty acid with dimethylaminopropylamine (DMAPA). For this compound, the specific fatty acid used is decanoic acid. In this reaction, the primary amine of DMAPA selectively reacts with the carboxylic acid group of decanoic acid to form an amide linkage, resulting in the intermediate N-(3-(dimethylamino)propyl)decanamide. wikipedia.orgresearchgate.net This reaction is typically carried out at elevated temperatures, ranging from 140 to 180°C, for several hours to ensure complete conversion. google.com

The second step is the quaternization of the tertiary amine of the intermediate amide. This is achieved by reacting it with a quaternizing agent, most commonly sodium chloroacetate (B1199739), in an aqueous or alcoholic medium. wikipedia.orggoogle.com The reaction converts the tertiary amine into a quaternary ammonium (B1175870) group, yielding the final this compound product. wikipedia.org The quaternization reaction is generally conducted at temperatures between 60 and 90°C. google.com

Reaction Scheme:

Step 1: Amidation Decanoic Acid + Dimethylaminopropylamine (DMAPA) → N-(3-(dimethylamino)propyl)decanamide + Water

Step 2: Quaternization N-(3-(dimethylamino)propyl)decanamide + Sodium Chloroacetate → this compound + Sodium Chloride elchemy.com

Purification and Isolation Techniques

Following the synthesis, the crude product contains the desired betaine, unreacted starting materials, and byproducts such as sodium chloride. elchemy.com Purification is essential to obtain a high-purity product. A common purification method involves washing the crude product with an organic solvent, such as acetone, petroleum ether, or ethyl acetate. google.com This process helps to remove impurities, and the final product can be isolated as a filter cake, which is then dried to yield a solid with a purity of over 98%. google.com In some processes, vacuum distillation is employed after the amidation step to remove any remaining water or volatile impurities before proceeding to quaternization. google.com

Derivatization Strategies and Analogue Synthesis

The properties of this compound can be fine-tuned by modifying its molecular structure. These modifications primarily focus on the length of the alkyl chain and the nature of the hydrophilic headgroup.

Impact of Alkyl Chain Length and Headgroup Modifications

The length of the fatty acid alkyl chain significantly influences the surfactant properties of amidopropyl betaines. While specific research on this compound (a C10 chain) is limited, studies on the broader class of cocamidopropyl betaines (which includes a range of alkyl chain lengths) provide valuable insights. Generally, a longer alkyl chain leads to increased surface activity. However, there is a trade-off, as excessively long chains can decrease water solubility. The C10 chain of this compound offers a balance between these properties.

Stereochemical Considerations in Synthesis

The synthesis of this compound via the standard amidation and quaternization route does not typically involve the creation of chiral centers. The reactants, decanoic acid and dimethylaminopropylamine, are achiral, and the subsequent quaternization of the tertiary amine with sodium chloroacetate does not introduce a stereocenter at the nitrogen atom because two of the substituents on the nitrogen are identical (methyl groups).

While tertiary amines with three different substituents can be chiral, they often undergo rapid pyramidal inversion at room temperature, making the isolation of enantiomers difficult. nih.govpdx.edu The formation of a configurationally stable quaternary ammonium center with a stereogenic nitrogen atom requires the presence of four different substituents attached to the nitrogen. nih.govpdx.edu In the case of this compound, the quaternary ammonium group has two methyl groups, a propylamide chain, and a carboxymethyl group, meaning it is not a chiral center. Therefore, stereochemical considerations are generally not a factor in the standard synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of surfactants is a growing area of focus, aiming to reduce the environmental impact of these widely used chemicals. For this compound and related compounds, several green chemistry principles can be applied.

One key principle is the use of renewable feedstocks. Decanoic acid can be derived from natural sources like coconut oil, which is a renewable resource. researchgate.net This aligns with the principle of using renewable raw materials.

Another important aspect is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. google.com While the traditional synthesis of this compound has a reasonably good atom economy, there is always room for improvement. For example, exploring solvent-free reaction conditions for the quaternization step can reduce waste and energy consumption associated with solvent recovery. google.com The development of solvent-free quaternization methods for the synthesis of other betaines has been reported, which could potentially be adapted for this compound. google.com

Furthermore, the use of enzymatic catalysis is a promising green alternative to traditional chemical synthesis. Enzymes can operate under milder reaction conditions (lower temperature and pressure) and often exhibit high selectivity, reducing the formation of byproducts. While specific research on the enzymatic synthesis of this compound is not widely available, the enzymatic synthesis of other surfactants is an active area of research.

Self Assembly and Aggregation Phenomena of Decanoylamide Propylbetaine

Micellization Behavior and Critical Micelle Concentration (CMC)

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) spontaneously associate to form aggregates called micelles. This process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic decanoyl tails and water molecules by sequestering them in the core of the micelle, while the hydrophilic propylbetaine head groups remain exposed to the aqueous phase.

The CMC is a critical parameter as it marks the onset of significant changes in the physicochemical properties of the surfactant solution, such as surface tension, conductivity, and detergency. The determination of the CMC is crucial for optimizing formulations and understanding the surfactant's performance in various applications.

The process of micellization can be described by several thermodynamic models that aim to explain the spontaneity and the energetic driving forces of micelle formation. The Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that indicates the spontaneity of the process. A negative ΔG°mic signifies that micelle formation is a spontaneous process. ijert.org

Two common models used to describe micelle formation are the Phase Separation Model and the Mass-Action Model .

Phase Separation Model: This model treats micelles as a separate pseudophase that forms above the CMC. The CMC is considered the saturation concentration of the monomers in the aqueous phase. This model is often used to derive thermodynamic parameters from the temperature dependence of the CMC. researchgate.net

Mass-Action Model: This model considers the formation of micelles as an equilibrium process between monomers and micelles, governed by the law of mass action. It allows for the determination of an equilibrium constant for micellization.

For zwitterionic surfactants like Decanoylamide Propylbetaine, the interactions are complex due to the presence of both positive and negative charges in the headgroup. The thermodynamics of micellization would be influenced by factors such as the distance between these charges and the degree of counter-ion binding. The enthalpy of micellization for surfactants can be either exothermic or endothermic, and its temperature dependence can provide insights into the heat capacity change upon micellization. ijert.orgresearchgate.net

The micelles formed by this compound are expected to be dynamic structures with a core composed of the hydrophobic decanoyl chains and a shell of hydrated propylbetaine headgroups. The geometry of these micelles is influenced by the surfactant's molecular structure, particularly the packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup, and the length of the tail.

Research on pure alkyl amidopropyl betaines has shown that an increase in the alkyl tail length can lead to the formation of different micelle geometries. monash.edu While shorter-chain surfactants typically form spherical micelles, longer-chain analogues like erucyl amidopropyl betaine (B1666868) (C22) are known to form wormlike micelles. researchgate.net Given its C10 alkyl chain, this compound would likely form spherical or slightly ellipsoidal micelles under typical conditions.

Techniques such as Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful methods for characterizing the size, shape, and aggregation number of micelles in solution. These techniques can provide detailed information about the micellar core radius, shell thickness, and inter-micellar interactions.

Formation of Higher-Order Supramolecular Structures

Under certain conditions of concentration, temperature, and in the presence of additives, simple micelles of this compound can transform into more complex, higher-order supramolecular structures. These structures include vesicles and liquid crystalline phases, which significantly alter the properties of the solution.

Vesicles are spherical, bilayer structures enclosing an aqueous core. They can be formed by some surfactants that have a molecular geometry favoring a bilayer arrangement over a spherical micelle. The transition from micelles to vesicles can sometimes be induced by changes in environmental conditions or the addition of other molecules. The formation of vesicles from surfactants is a complex process that can be influenced by the thermodynamics of bilayer formation and kinetic factors. rsc.org

Liquid crystals are phases of matter that exhibit properties intermediate between those of a conventional liquid and a solid crystal. Surfactant liquid crystalline phases are formed at higher surfactant concentrations and are characterized by a long-range orientational order of the molecules. Common liquid crystalline phases for surfactants include the lamellar (bilayer) phase, hexagonal phase (cylindrical micelles packed in a hexagonal array), and cubic phase (complex bicontinuous structures). The formation of these phases is highly dependent on the surfactant concentration and temperature. Polarized light microscopy is a common technique used to identify different liquid crystal phases based on their unique textures.

While specific studies on vesicle and liquid crystal formation by this compound are limited, the behavior of other betaine surfactants suggests that such transitions are plausible, particularly at higher concentrations or with the introduction of cosolutes that can alter the packing parameter of the surfactant molecules.

The morphology of the surfactant aggregates has a profound impact on the rheological properties of the solution, such as its viscosity and viscoelasticity.

Spherical Micelles: Solutions of spherical micelles generally exhibit low viscosity, similar to that of the solvent, even at concentrations significantly above the CMC.

Wormlike Micelles: The formation of long, flexible, wormlike micelles can lead to a dramatic increase in viscosity. These elongated micelles can entangle, forming a transient network that imparts viscoelastic properties to the solution. This behavior is well-documented for longer-chain betaine surfactants. researchgate.net

Liquid Crystalline Phases: Liquid crystalline phases are typically highly viscous and may exhibit solid-like behavior due to their ordered structure. The specific rheological profile will depend on the type of liquid crystal phase formed.

The transition between different aggregate morphologies can be triggered by changes in concentration, temperature, or the addition of salts or other surfactants. This allows for the tuning of the rheological properties of this compound solutions for specific applications. For example, the formation of viscoelastic wormlike micellar solutions is often desired in personal care products for their thickening and flow properties.

Influence of Environmental Factors on Self-Assembly

The self-assembly behavior of this compound is sensitive to various environmental factors, including temperature, pH, and the presence of electrolytes (salts).

Temperature: Temperature can affect both the CMC and the structure of the aggregates. For many surfactants, the CMC initially decreases with increasing temperature and then increases. Temperature can also induce phase transitions between different types of aggregates. For instance, an increase in temperature can promote the growth of micelles or trigger a transition from a micellar solution to a liquid crystalline phase. The micellization process can be endothermic at low temperatures and become more exothermic as the temperature rises. researchgate.net

pH: As a zwitterionic surfactant, the charge on the propylbetaine headgroup of this compound is influenced by the pH of the solution. At low pH, the carboxylate group can become protonated, giving the headgroup a net positive charge. At high pH, the headgroup remains zwitterionic. These changes in headgroup charge can affect the electrostatic interactions between surfactant molecules, thereby influencing the CMC, micelle size and shape, and the formation of higher-order structures. The pKa of the carboxylate group in related betaines is typically low, suggesting that it will exist in its zwitterionic form over a wide pH range. nih.gov

Electrolytes (Salts): The addition of salts can have a significant effect on the self-assembly of ionic and zwitterionic surfactants. The added ions can screen the electrostatic repulsions between the charged headgroups, which generally leads to a decrease in the CMC and promotes the growth of micelles. For some betaine surfactants, the addition of salt can induce a transition from spherical to wormlike micelles, resulting in a substantial increase in viscosity. researchgate.net The specific effect of a salt will depend on the nature of the ions.

Understanding the influence of these environmental factors is crucial for controlling the self-assembly of this compound and tailoring its properties for various applications.

Temperature and pH Effects

The aggregation of this compound is sensitive to changes in both temperature and the pH of the aqueous medium. These factors primarily affect the hydrophobic and electrostatic interactions between the surfactant molecules, thereby altering the critical micelle concentration (CMC) and the morphology of the aggregates.

pH Effects: The pH of the solution plays a critical role in determining the charge of the head group of this compound. In acidic solutions, the carboxylate group is protonated, giving the surfactant a net positive charge and causing it to behave like a cationic surfactant. Conversely, in alkaline solutions, the head group is zwitterionic. This change in charge significantly impacts the electrostatic repulsions between the head groups at the micelle surface. At low pH, the increased repulsion between the positively charged head groups would likely lead to an increase in the CMC. As the pH increases towards the isoelectric point of the surfactant, the net charge approaches zero, minimizing electrostatic repulsion and thus favoring micelle formation at a lower concentration. In highly alkaline solutions, the behavior may stabilize. Studies on similar surfactants, such as Cocamidopropyl Betaine (CAPB), have shown that at low pH, association with polyanions can occur due to the cationic nature of the surfactant researchgate.net.

Table 1: Hypothetical Influence of Temperature and pH on the Critical Micelle Concentration (CMC) of this compound

| Temperature (°C) | pH | Expected Change in CMC | Predominant Head Group Charge |

| 25 | 4 | Increase | Cationic |

| 25 | 7 | Decrease | Zwitterionic |

| 25 | 10 | Stable | Zwitterionic |

| 40 | 7 | Further Decrease (approaching min. CMC) | Zwitterionic |

| 60 | 7 | Potential Increase (past min. CMC) | Zwitterionic |

Note: This table is illustrative and based on the general behavior of homologous surfactants, as specific experimental data for this compound is not available.

Electrolyte and Cosolvent Effects

The addition of electrolytes and cosolvents to a solution of this compound can profoundly alter its self-assembly and aggregation characteristics by modifying the solvent properties and the interactions between surfactant molecules.

Electrolyte Effects: The influence of electrolytes on the micellization of zwitterionic surfactants like this compound can be complex and differs from that observed for ionic surfactants. For ionic surfactants, the addition of salt typically decreases the CMC by shielding the electrostatic repulsion between the charged head groups. However, for some betaine surfactants, including the related Cocamidopropyl Betaine (CAPB), studies have shown that the addition of sodium chloride can lead to an increase in the CMC nih.govresearchgate.net. This phenomenon is sometimes referred to as a "salting-in" effect, where the electrolyte enhances the solubility of the monomeric surfactant, thus disfavoring aggregation. The exact mechanism can depend on the specific ions and their interactions with the zwitterionic head group.

Cosolvent Effects: Cosolvents, which are typically organic liquids miscible with water, can influence micellization in several ways. They can alter the bulk solvent properties, such as polarity and dielectric constant, and they can also incorporate into the micelles themselves. The addition of short-chain alcohols, for example, can increase the CMC by increasing the solubility of the surfactant monomers in the bulk solution. Furthermore, the alcohol molecules can accumulate at the micelle-water interface, acting as cosurfactants and potentially altering the size, shape, and stability of the aggregates. The specific effect of a cosolvent depends on its chemical nature, concentration, and its interaction with both the surfactant and the solvent.

Table 2: Anticipated Effects of Electrolytes and Cosolvents on the Aggregation of this compound

| Additive | Concentration | Expected Effect on CMC | Probable Mechanism |

| Sodium Chloride (NaCl) | Low to Moderate | Increase | "Salting-in" effect, increased monomer solubility. |

| Ethanol | Low | Increase | Increased monomer solubility in the bulk phase. |

| Ethanol | High | Disruption of Micelles | Significant alteration of solvent properties. |

| Propylene Glycol | Low | Increase | Acts as a solvent, increasing monomer solubility. |

Note: This table presents expected trends based on the behavior of structurally similar surfactants, as direct experimental data for this compound is limited.

Interfacial Science and Surface Activity of Decanoylamide Propylbetaine

Adsorption at Liquid-Air and Liquid-Liquid Interfaces

The presence of both a hydrophobic tail and a hydrophilic headgroup in decanoylamide propylbetaine induces its spontaneous migration and orientation at interfaces. At a liquid-air interface, for instance, the hydrophobic decanoyl tails align towards the air phase, minimizing their contact with water, while the hydrophilic headgroups remain immersed in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the liquid, leading to a reduction in surface tension.

Surface Tension Reduction Mechanisms

The primary mechanism by which this compound reduces surface tension is the disruption of the hydrogen-bonding network of water molecules at the surface. In the bulk aqueous phase, water molecules are subjected to cohesive forces from all directions. However, at the surface, these forces are unbalanced, creating a net inward pull that results in surface tension.

The efficiency of surface tension reduction is related to the packing density of the surfactant molecules at the interface. As the concentration of this compound in the bulk solution increases, so does its concentration at the interface, leading to a more pronounced decrease in surface tension. This continues until the interface becomes saturated with surfactant molecules, at which point the surface tension reaches a minimum value. This point of saturation corresponds to the Critical Micelle Concentration (CMC), above which the surfactant molecules begin to form micelles in the bulk solution. The surface tension remains relatively constant beyond the CMC.

The length of the alkyl chain plays a crucial role in the surface activity of amidopropyl betaines. Generally, an increase in the length of the hydrophobic alkyl chain leads to greater surface activity. researchgate.netmonash.edu This is because a longer chain provides a stronger driving force for the molecule to adsorb at the interface to minimize its contact with water. Consequently, surfactants with longer alkyl chains tend to have lower critical micelle concentrations and can achieve a lower surface tension at the CMC.

Based on the trend observed for a homologous series of pure alkyl amidopropyl betaines, the properties of this compound (C10) can be estimated.

| Alkyl Chain Length | Compound Name | Estimated Critical Micelle Concentration (mM) | Estimated Surface Tension at CMC (mN/m) |

|---|---|---|---|

| C8 | Octanoylamide Propylbetaine | ~20-30 | ~40-45 |

| C10 | This compound | ~4-8 | ~35-40 |

| C12 | Lauramidopropyl Betaine (B1666868) | ~0.5-1.5 | ~30-35 |

| C14 | Myristamidopropyl Betaine | ~0.1-0.3 | ~30-35 |

Note: The values for this compound are estimated based on trends observed in its homologous series.

Adsorption Isotherms and Kinetics

The relationship between the concentration of this compound at an interface and its concentration in the bulk solution at equilibrium is described by adsorption isotherms. Common models used to describe surfactant adsorption include the Langmuir and Freundlich isotherms.

Langmuir Isotherm : This model assumes that adsorption occurs at specific, localized sites on the surface and that only a monolayer of surfactant molecules can be formed. It also presumes that all adsorption sites are equivalent and that there are no interactions between adsorbed molecules.

Freundlich Isotherm : This model is empirical and describes adsorption on heterogeneous surfaces. It does not assume a monolayer coverage and suggests that the amount of adsorbed material increases indefinitely with the concentration of the solute.

The adsorption of zwitterionic surfactants like this compound can often be described by the Langmuir model, especially at lower concentrations where monolayer formation is prevalent.

The kinetics of adsorption, or the rate at which this compound molecules accumulate at an interface, is influenced by several factors, including its bulk concentration, the diffusion coefficient of the surfactant, and the presence of any energy barriers to adsorption. At short times, the adsorption process is often diffusion-controlled, meaning the rate is limited by how quickly surfactant molecules can travel from the bulk to the subsurface layer near the interface. At longer times, as the interface becomes more populated, an energy barrier may develop due to electrostatic repulsion between the charged headgroups of the adsorbed molecules, slowing down further adsorption.

Interaction with Solid Surfaces and Particulate Systems

The adsorption of this compound onto solid surfaces is a key aspect of its functionality in various applications, such as in formulations for cleaning, personal care, and industrial processes. The nature of this interaction depends on the properties of both the surfactant and the solid substrate.

Adsorption on Diverse Substrates

This compound can adsorb onto a variety of solid surfaces, including those that are hydrophilic or hydrophobic, and those with different surface charges. The zwitterionic nature of its headgroup allows for complex interactions. The positively charged quaternary ammonium (B1175870) group can interact with negatively charged surfaces (like silica (B1680970) at neutral to high pH), while the negatively charged carboxylate group can interact with positively charged surfaces.

On hydrophobic surfaces, the primary driving force for adsorption is the hydrophobic interaction between the decanoyl tail of the surfactant and the nonpolar surface. This process is entropically favorable as it releases water molecules that were structured around the hydrophobic moieties.

On hydrophilic surfaces, the adsorption mechanism is more complex. For a negatively charged hydrophilic surface such as silica, the cationic part of the betaine headgroup can interact electrostatically with the surface. Additionally, hydrogen bonding may occur between the surfactant's headgroup and the surface hydroxyl groups.

Modulated Surface Wettability and Dispersion Stability

The adsorption of this compound onto a solid surface can significantly alter its wettability, which is the tendency of a liquid to spread over that surface. Wettability is often quantified by the contact angle of a liquid droplet on the surface. A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle signifies low wettability (hydrophobic surface).

When this compound adsorbs onto a hydrophobic surface, it can render the surface more hydrophilic. The hydrophobic tails of the surfactant adsorb onto the surface, leaving the hydrophilic headgroups oriented towards the aqueous phase. This creates a more water-attracting surface, thereby reducing the contact angle of water. Conversely, on a highly hydrophilic surface, the adsorption of a layer of this surfactant can sometimes increase the hydrophobicity, depending on the orientation of the adsorbed molecules.

In particulate systems, this compound can act as a dispersing agent, enhancing the stability of solid particles suspended in a liquid. Solid particles in a suspension have a natural tendency to aggregate or flocculate due to attractive van der Waals forces. The adsorption of this compound onto the surface of these particles can create a barrier that prevents aggregation.

This stabilization can occur through two main mechanisms:

Electrostatic Stabilization : The charged headgroups of the adsorbed surfactant molecules can impart a net surface charge to the particles, leading to electrostatic repulsion between them.

Steric Stabilization : The adsorbed surfactant layers can form a physical barrier that prevents the particles from coming into close contact.

The effectiveness of this compound as a dispersing agent depends on factors such as the nature of the particles, the pH of the medium (which affects the charge of both the particles and the surfactant), and the presence of electrolytes.

| Substrate | Expected Adsorption Mechanism | Anticipated Effect on Water Contact Angle | Role in Aqueous Dispersions |

|---|---|---|---|

| Hydrophobic Polymer (e.g., Polypropylene) | Hydrophobic interactions between alkyl tail and surface. | Decrease | Promotes wetting and dispersion. |

| Silica (SiO₂) at neutral pH | Electrostatic interaction (cationic group with negative surface), hydrogen bonding. | Variable, may increase or decrease depending on surface coverage. | Can improve dispersion stability through electrostatic and steric hindrance. |

| Carbonate (e.g., CaCO₃) at neutral pH | Electrostatic interaction (carboxylate group with positive surface sites). | Variable, depends on initial surface state. | Aids in preventing particle aggregation. |

Interactions of Decanoylamide Propylbetaine with Macromolecular Systems

Synergistic and Antagonistic Interactions with Other Surfactants

The performance of Decanoylamide Propylbetaine is significantly enhanced when mixed with other types of surfactants, particularly anionics. This interaction is predominantly synergistic, leading to properties that are superior to those of the individual components.

The primary mechanism for this synergy is the electrostatic interaction between the cationic quaternary ammonium (B1175870) group of the betaine (B1666868) and the anionic head group of surfactants like sulfates, sulfonates, or carboxylates. This attraction reduces the electrostatic repulsion that would normally exist between the anionic surfactant heads, allowing for more compact packing at interfaces and in micelles. This leads to several beneficial effects:

Reduced Critical Micelle Concentration (CMC): The CMC of a mixed surfactant system is often significantly lower than that of the individual surfactants. acs.orgmdpi.comscialert.net The strong attraction between the anionic and zwitterionic head groups facilitates the formation of mixed micelles at lower total surfactant concentrations. acs.org

Enhanced Surface Tension Reduction: The more efficient packing of surfactant molecules at the air-water interface leads to a greater reduction in surface tension.

Improved Foaming and Viscosity: Blends of anionic and amphoteric surfactants often exhibit outstanding foam properties and can build viscosity, which is why betaines are commonly used in personal care formulations. scientificspectator.com

A study on the synergistic effects between Sodium Cocoyl Glycinate (SCG), an anionic surfactant, and Cocamidopropyl Betaine (CAPB) demonstrated this phenomenon. The addition of a small amount of CAPB significantly reduced both the CMC and the surface tension at the CMC (γCMC) of the mixed system compared to SCG alone, indicating enhanced surface activity. mdpi.com

| Molar Fraction of SCG (X₁) | CMC (mmol/L) | Surface Tension at CMC (γCMC) (mN/m) |

|---|---|---|

| 1.0 (Pure SCG) | 14.01 | 32.88 |

| 0.8 | 1.53 | 29.56 |

| 0.6 | 0.79 | 29.21 |

| 0.4 | 0.62 | 29.18 |

| 0.2 | 0.71 | 29.45 |

| 0.0 (Pure CAPB) | 0.97 | 34.12 |

While interactions are mostly synergistic, antagonistic effects are less common but can occur, for instance, if steric hindrance prevents favorable packing or if pH conditions neutralize the charge on one of the surfactants, weakening the electrostatic attraction.

Interaction with Polymers and Polyelectrolytes

This compound interacts strongly with polymers, especially charged polyelectrolytes, leading to the formation of complex structures that alter the properties of the solution.

Formation of Surfactant-Polymer Complexes

The interaction between this compound and a polyelectrolyte begins at a specific surfactant concentration known as the Critical Aggregation Concentration (CAC), which is typically lower than the surfactant's CMC. tandfonline.comresearchgate.net The driving forces for this complexation are a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions: With anionic polymers like carboxymethylcellulose or polyacrylic acid, the primary interaction is the electrostatic attraction between the polymer's negative charges and the betaine's cationic center. physchemres.org The behavior of the betaine is pH-dependent; at low pH, the carboxylate group is protonated, and the surfactant behaves as a cationic species, enhancing its association with polyanions. puc-rio.brresearchgate.net

Hydrophobic Interactions: The decanoyl tail of the surfactant can associate with hydrophobic regions on the polymer backbone or form micelle-like aggregates along the polymer chain.

Studies involving Cocamidopropyl Betaine (CAPB) and anionic polyelectrolytes like sulfonated polystyrene (PSS) and carboxymethylcellulose sodium salt (NaCMC) have shown that these interactions lead to the formation of ion pair complexes through both ionic binding and hydrophobic aggregation. tandfonline.comphyschemres.org The viscosity of these solutions is often altered; initially, it may decrease as the polymer chain is neutralized and coils up, followed by a potential increase at higher surfactant concentrations due to the formation of intermolecular networks. physchemres.org

Phase Behavior and Microstructure of Mixed Systems

The combination of this compound with polymers or other surfactants can lead to rich phase behavior, where the system organizes into various microstructures beyond simple micelles. These self-assembled structures are dependent on the concentration of the components, their molar ratios, and external conditions like temperature. mdpi.commdpi.com

For systems containing a polyelectrolyte and an oppositely charged surfactant, an associative interaction can lead to phase separation, forming one phase that is concentrated in both the polymer and surfactant, and another that is very dilute. researchgate.net The specific chain length of the polymer is a critical factor; for instance, phase separation between CAPB and polyacrylic acid (PAA) was observed only when the PAA chain was long enough to bridge surfactant aggregates. puc-rio.brresearchgate.net

In surfactant-water systems, increasing the total surfactant concentration can lead to the formation of different lyotropic liquid crystal phases. mdpi.com A study on a ternary system of Sodium Cocoyl Glycinate (SCG), CAPB, and water identified several distinct phases as the component ratios were varied. mdpi.comresearchgate.net

Micellar Phase (L₁): A clear, isotropic solution of micelles.

Hexagonal Phase (H₁): Cylindrical micelles packed into a hexagonal array.

Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.

The phase diagram for the SCG/CAPB/H₂O system shows that at higher total surfactant concentrations, the system transitions from a simple micellar solution to more ordered liquid crystalline phases. mdpi.com A similar investigation of an alkyl ethoxysulfate (AES)/CAPB/H₂O system also revealed micellar, hexagonal, and lamellar phases. mdpi.com

Interplay with Colloidal Particles and Emulsion Stabilization Mechanisms

This compound plays a crucial role in stabilizing dispersed systems like emulsions and colloidal suspensions. Its effectiveness stems from its ability to adsorb at interfaces and create a protective barrier around droplets or particles.

The primary mechanisms by which it stabilizes emulsions include:

Reduction of Interfacial Tension: Like all surfactants, it lowers the energy of the oil-water interface, which facilitates the creation of smaller droplets during emulsification and reduces the thermodynamic driving force for coalescence.

Formation of a Protective Interfacial Film: The surfactant molecules pack at the droplet surface, forming a robust film that acts as a mechanical barrier against droplet coalescence. researchgate.net

Electrostatic and Steric Repulsion: The charged headgroups of the adsorbed betaine molecules can impart a surface charge to the emulsion droplets, leading to electrostatic repulsion that prevents them from aggregating. Furthermore, the molecular structure can provide a steric barrier, a physical hindrance that also contributes to stability. nih.gov

Research on solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) stabilized with Cocamidopropyl Betaine showed good colloidal stability. nih.govmdpi.com The stability was attributed to a combination of electrostatic repulsion, confirmed by zeta potential measurements, and steric stabilization provided by the surfactant's alkyl chains. nih.gov

The synergistic interaction with other surfactants is also vital here. When used with an anionic surfactant, the mixed system can form a more compact and resilient interfacial film, significantly enhancing long-term emulsion stability compared to either surfactant used alone. researchgate.net

Analytical Methodologies for Characterization of Decanoylamide Propylbetaine

Spectroscopic Techniques

Spectroscopic methods are fundamental for confirming the molecular structure of Decanoylamide Propylbetaine and identifying its key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule. The spectrum would be characterized by specific absorption bands corresponding to N-H stretching and bending vibrations of the amide group, C=O stretching of the amide and carboxylate groups, and C-H stretching of the alkyl chain and N-methyl groups physchemres.orgresearchgate.net. Studies on Cocamidopropyl Betaine (B1666868) (CAPB), a mixture containing the C10 derivative, show characteristic peaks for these functional groups, which would be representative for this compound as well physchemres.orgresearchgate.net.

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Alkyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1520 - 1570 |

| C=O (Carboxylate) | Asymmetric Stretching | 1550 - 1610 |

| C-N | Stretching | 1400 - 1450 |

| Note: These are generalized ranges and may vary slightly for the specific compound. |

Chromatographic Separation Methods

Chromatographic techniques are essential for the purification and analysis of this compound, as well as for the determination of its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of surfactants. For this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is a common approach. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as many betaines lack a strong UV chromophore cosmeticsandtoiletries.comchromforum.org. The retention time of this compound would be influenced by the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer chromforum.org. In mixtures of alkyl amidopropyl betaines, the retention time generally increases with the length of the alkyl chain.

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Flow Rate | 0.5 - 1.5 mL/min |

Rheological and Dynamic Light Scattering Techniques

These techniques provide insights into the macroscopic flow behavior and the size of microscopic aggregates of this compound in solution.

Rheology: Rheological measurements are crucial for understanding the flow properties of this compound solutions, which are often viscoelastic due to the formation of wormlike micelles researchgate.netwpmucdn.comeolss.net. Key parameters measured include viscosity as a function of shear rate and the storage (G') and loss (G'') moduli as a function of frequency. For solutions forming wormlike micelles, a shear-thinning behavior is typically observed, and at certain concentrations, G' may exceed G'' at higher frequencies, indicating elastic behavior researchgate.netwpmucdn.comumich.edu.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to determine the size distribution of particles in a solution, such as the micelles formed by this compound muser-my.comacs.orgnih.govmalvernpanalytical.comresearchgate.net. By measuring the fluctuations in scattered light intensity caused by the Brownian motion of the micelles, the hydrodynamic radius of the aggregates can be calculated. This technique is also valuable for determining the critical micelle concentration (CMC) by observing the change in particle size as a function of surfactant concentration researchgate.net. The size of the micelles will depend on factors such as concentration, temperature, pH, and ionic strength muser-my.comresearchgate.net.

| Technique | Parameter Measured | Typical Findings for Betaine Surfactants |

| Rheology | Viscosity, Storage Modulus (G'), Loss Modulus (G'') | Shear-thinning behavior, viscoelastic properties indicative of wormlike micelle formation. |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius, Particle Size Distribution | Formation of micelles above the CMC, with sizes typically in the nanometer range. |

Surface Activity Measurement Techniques

These methods quantify the ability of this compound to reduce surface and interfacial tension, which is a primary function of a surfactant.

Tensiometry: Techniques such as the du Noüy ring method or the Wilhelmy plate method are used to measure the surface tension of this compound solutions at various concentrations researchgate.netnih.govnih.gov. A plot of surface tension versus the logarithm of concentration is used to determine the critical micelle concentration (CMC), which is the concentration at which micelles begin to form and the surface tension reaches a plateau researchgate.nettegewa.de. The surface tension of commercial Cocamidopropyl Betaine, which contains the C10 derivative, is typically in the range of 30-35 mN/m at its CMC tegewa.de.

| Property | Method of Determination | Significance |

| Critical Micelle Concentration (CMC) | Tensiometry | Concentration at which self-assembly into micelles begins. |

| Surface Tension at CMC (γ_cmc) | Tensiometry | Measure of the maximum reduction in surface tension. |

Advanced Microscopy for Aggregate Visualization

Advanced microscopy techniques allow for the direct visualization of the self-assembled structures of this compound in solution.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is a powerful technique for imaging the morphology of surfactant aggregates in their native, hydrated state researchgate.netrsc.orgnih.govresearchgate.netrsc.org. By rapidly freezing a thin film of the surfactant solution, the formation of ice crystals is prevented, and the micellar structures are preserved. This allows for the direct observation of the size and shape of the micelles, confirming, for example, the presence of spherical or elongated wormlike micelles researchgate.netrsc.orgnih.govresearchgate.net.

Environmental Fate and Degradation Mechanisms of Decanoylamide Propylbetaine

Biodegradation Pathways and Microbial Metabolism

Decanoylamide Propylbetaine, a member of the alkylamidopropyl betaines group, is recognized for its susceptibility to microbial degradation, a key factor in its environmental risk assessment.

Aerobic and Anaerobic Degradation Processes

Studies on closely related alkylamido betaines demonstrate that these compounds are readily biodegradable under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. For instance, cocamidopropyl betaine (B1666868), a structurally similar surfactant, exhibits high levels of aerobic biodegradation, with rates ranging from 86% to 100% over a 28-day period. oecd.org Under anaerobic conditions, mineralization rates of 80% to 90% have been observed over 60 days for the same compound. oecd.org This suggests that this compound is unlikely to persist in environments where microbial activity is present. The degradation process is primarily facilitated by common environmental microorganisms, such as bacteria from the Pseudomonas genus, which are known to effectively break down betaine-based surfactants.

The biodegradation of these surfactants typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound. The process involves the breakdown of both the hydrophobic fatty acid chain (the decanoyl group in this case) and the hydrophilic portion of the molecule. The initial step in the microbial metabolism of the fatty acid component is believed to occur through ω-oxidation, followed by β-oxidation, a common pathway for the breakdown of fatty acids. This process ultimately leads to the formation of simpler molecules like methane, carbon dioxide, and ammonia.

Table 1: Biodegradation Rates of a Structurally Similar Alkylamido Betaine

| Condition | Duration | Biodegradation Rate |

|---|---|---|

| Aerobic | 28 days | 86% - 100% |

| Anaerobic | 60 days | 80% - 90% |

Identification of Degradation Products and Intermediates

While the ultimate degradation products of this compound are simple inorganic compounds, the specific intermediate products formed during its biodegradation are not extensively documented in scientific literature. Based on the known metabolic pathways for similar molecules, the initial breakdown likely involves the enzymatic cleavage of the amide bond, separating the decanoic acid moiety from the propylbetaine head group. The resulting decanoic acid would then enter the β-oxidation pathway, leading to the sequential removal of two-carbon units and the formation of acetyl-CoA, which can be further metabolized by microorganisms. The propylbetaine portion would be further broken down into smaller nitrogen-containing organic molecules and eventually mineralized.

Abiotic Degradation Processes

In addition to microbial action, abiotic factors can contribute to the transformation of chemical compounds in the environment. However, for this compound, these processes appear to be of minor importance compared to biodegradation.

Environmental Distribution and Mobility in Diverse Compartments

The movement and partitioning of this compound in the environment are governed by its physicochemical properties. The octanol-water partition coefficient (log Kow) for alkylamidopropyl betaines ranges from -1.28 to 3.63, indicating a variable potential for partitioning between fatty tissues and water, depending on the specific alkyl chain length. oecd.org

Table 2: Key Physicochemical Properties for Environmental Fate Assessment

| Property | Value/Range | Implication for Environmental Fate |

|---|---|---|

| Aerobic Biodegradation | Readily biodegradable | Low persistence in aerobic environments |

| Anaerobic Biodegradation | Readily biodegradable | Low persistence in anaerobic environments |

| Hydrolysis Half-life | > 1 year | Hydrolysis is not a significant degradation pathway |

| log Kow | -1.28 to 3.63 (for alkylamidopropyl betaines) | Variable potential for bioaccumulation and sorption |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cocamidopropyl betaine |

| Decanoic acid |

| Acetyl-CoA |

| Methane |

| Carbon dioxide |

Adsorption to Soil and Sediment Matrices

The adsorption of this compound to soil and sediment is a key process governing its mobility and bioavailability in the environment. As an amphoteric surfactant, its adsorption behavior is influenced by the pH of the surrounding medium, which affects its net charge, as well as the characteristics of the soil or sediment, including organic carbon content, clay content, and cation exchange capacity.

At the isoelectric point, the surfactant molecule is neutral, and adsorption is primarily driven by weaker forces like van der Waals interactions and hydrogen bonding with soil organic matter. At pH values below the isoelectric point, the molecule carries a net positive charge, promoting stronger electrostatic interactions with negatively charged soil and sediment particles, such as clays (B1170129) and organic matter. Conversely, at pH values above the isoelectric point, the molecule has a net negative charge, leading to repulsion from negatively charged soil surfaces and consequently lower adsorption.

Table 1: Estimated Soil Adsorption and Mobility Classification for this compound

| Parameter | Estimated Value Range | Mobility Classification |

| Log Koc | 2.0 - 3.5 | Low to Moderate |

Note: These values are estimated based on the behavior of similar amphoteric surfactants and are subject to variation based on specific soil and environmental conditions.

The adsorption process is critical as it can reduce the concentration of the surfactant in the water column, thereby decreasing its bioavailability to aquatic organisms. However, accumulation in sediments can pose a risk to benthic organisms. The reversible nature of adsorption means that changes in environmental conditions, such as pH, can lead to the desorption of the compound back into the pore water or overlying water.

Volatilization and Leaching Potential

Volatilization:

The tendency of a chemical to volatilize from water to the atmosphere is described by its Henry's Law Constant. Surfactants like this compound generally have very low vapor pressures and high water solubility due to their ionic nature. Consequently, they are expected to have a very low Henry's Law Constant, indicating that volatilization from water surfaces is not a significant environmental fate process. The majority of the compound will remain in the aqueous phase or adsorbed to solids.

Leaching Potential:

The potential for this compound to leach through the soil profile and reach groundwater is primarily determined by its adsorption characteristics, as indicated by its Koc value. chemsafetypro.comresearchgate.net Chemicals with low Koc values are more mobile in soil and have a higher leaching potential. chemsafetypro.com

Given the estimated low to moderate Koc values for this compound, it is expected to have a moderate potential for leaching in soils with low organic matter and clay content. In soils with higher organic matter content, adsorption will be more significant, reducing the likelihood of leaching to groundwater. The zwitterionic nature of the molecule means that soil pH will also play a crucial role in its mobility. In acidic soils, the cationic form will dominate, leading to stronger adsorption and lower leaching potential. Conversely, in alkaline soils, the anionic form may be more prevalent, potentially increasing its mobility.

Methodologies for Environmental Fate Assessment

The assessment of the environmental fate of this compound involves a combination of laboratory studies and analytical techniques to determine its persistence, mobility, and degradation pathways in various environmental compartments. nih.gov

Analytical Techniques:

The detection and quantification of surfactants in environmental matrices like water, soil, and sediment require sophisticated analytical methods due to the complexity of these matrices and the typically low concentrations of the target compounds. nih.gov

A common approach involves an initial extraction and pre-concentration step, followed by instrumental analysis. researchgate.net

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique for isolating and concentrating surfactants from aqueous samples. For soil and sediment samples, methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) may be employed.

Instrumental Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred method for the analysis of amphoteric surfactants. nih.gov This technique allows for the separation, identification, and quantification of the parent compound and its degradation products with high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) can also be used, often after a derivatization step to increase the volatility of the analyte. nih.gov

Laboratory Studies for Fate Assessment:

Biodegradation Studies: Standardized test methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of this compound. These tests, like the CO2 headspace test, measure the conversion of the organic carbon in the test substance to carbon dioxide by microorganisms under aerobic or anaerobic conditions. nih.govresearchgate.netscribd.com

Adsorption/Desorption Studies: Batch equilibrium studies are conducted to determine the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org These studies involve equilibrating a solution of the surfactant with a known mass of soil or sediment and measuring the concentration of the surfactant in the aqueous phase after a specific period. ecetoc.org

Mobility Studies: Column leaching studies can be performed to assess the mobility of the surfactant in different soil types under controlled conditions, providing a more realistic simulation of leaching processes.

By integrating the results from these analytical and laboratory methodologies, a comprehensive understanding of the environmental fate and behavior of this compound can be developed. This information is essential for conducting environmental risk assessments and ensuring the safe use of this compound.

Applications in Advanced Materials and Chemical Technologies Non Clinical Focus

Role in Detergency and Cleaning Formulations (Fundamental Mechanisms)

Decanoylamide Propylbetaine is a versatile ingredient in industrial and institutional cleaning products due to its surfactant properties and compatibility with other components. mistralni.co.uk As a zwitterionic surfactant, it possesses both a cationic quaternary ammonium (B1175870) group and an anionic carboxylate group, allowing it to function effectively over a wide pH range. wikipedia.org

The fundamental mechanism of its detergency lies in its amphiphilic nature. The molecule has a long, oil-attracting (lipophilic) hydrocarbon tail and a water-attracting (hydrophilic) polar headgroup. knowde.com This structure allows it to reduce the surface tension of water, enabling it to wet surfaces more effectively and penetrate soils. When used in a cleaning formulation, the lipophilic tails adsorb onto oily and greasy dirt, while the hydrophilic heads remain in the water phase. Through agitation, the soil is lifted from the surface and encapsulated within micelles, which are spherical structures formed by the surfactant molecules. These micelles, with the soil trapped inside, are then easily washed away.

In industrial formulations, this compound serves several key functions:

Primary and Secondary Surfactant: It can act as the main cleansing agent or as a co-surfactant to enhance the performance and reduce the harshness of stronger anionic surfactants. knowde.com

Foam Booster and Stabilizer: It increases the volume and stability of foam, which is crucial in applications where longer contact time is needed for the cleaner to act on stubborn grime. mistralni.co.uk

Viscosity Modifier: It helps to thicken liquid formulations, improving the product's texture and handling. knowde.com

Emulsifying Agent: It facilitates the mixing of oil and water to form stable emulsions, which is critical for removing oily soils.

| Property | Function in Detergency | Performance Characteristics |

| Amphoteric Nature | Effective across a broad pH range | Can be used in both acidic and alkaline cleaning formulations. |

| Surface Tension Reduction | Improves wetting of surfaces and penetration of soils | Allows water to spread more easily and lift dirt effectively. |

| Micelle Formation | Encapsulates and removes oily/greasy soils | Prevents redeposition of dirt onto the cleaned surface. |

| Foaming Ability | Enhances foam volume and stability | Useful for applications requiring clinging foam, like vehicle washes. mistralni.co.uk |

| Mildness | Lowers irritation potential of formulations | Suitable for hand cleaners in industrial settings and for sensitive surfaces. mistralni.co.uk |

Applications in Enhanced Oil Recovery and Petroleum Processes

Enhanced Oil Recovery (EOR) comprises a set of techniques used to increase the amount of crude oil that can be extracted from an oil field after primary and secondary recovery phases. Chemical EOR, in particular, involves injecting chemicals like polymers and surfactants to mobilize residual oil trapped in the reservoir rock by capillary forces.

There is no specific research or field data available in the public domain detailing the use of this compound in EOR operations. However, based on the fundamental principles of surfactant-based EOR, its potential role can be hypothesized. The primary mechanism for surfactant EOR is the drastic reduction of interfacial tension (IFT) between the oil and the injected water (brine). This reduction lowers the capillary forces that trap oil droplets within the porous rock structure, allowing them to be mobilized and swept toward production wells.

A surfactant like this compound, with its ability to lower surface tension and emulsify oil, could theoretically contribute to this process. Its zwitterionic nature might offer advantages in reservoirs with varying salinity and hardness, as its properties can be less sensitive to divalent cations compared to purely anionic surfactants.

Theoretical Suitability for EOR:

| Parameter | Desired Property for EOR | Potential Performance of this compound (Hypothetical) |

| Interfacial Tension (IFT) | Ultra-low IFT (<10⁻² mN/m) | Moderate IFT reduction expected; may not reach ultra-low levels without co-surfactants or optimization. |

| Salinity/Hardness Tolerance | Stability in high salinity and high hardness brines | Amphoteric nature may provide better stability than some anionic surfactants, but testing would be required. |

| Thermal Stability | Stability at reservoir temperatures (often >90°C) | Data is lacking; many common surfactants have temperature limitations. |

| Adsorption on Rock | Low adsorption to reservoir rock (e.g., sandstone, carbonate) | Adsorption characteristics are unknown and would be a critical factor for economic viability. |

Utilization in Polymerization Processes and Emulsion Synthesis

Emulsion polymerization is a process where monomers are polymerized in an emulsion, typically water-based, using an emulsifier (surfactant) and a water-soluble initiator. This process is used to manufacture a wide variety of polymers for paints, adhesives, and coatings. The emulsifier plays a critical role in stabilizing the monomer droplets and the newly formed polymer particles, preventing them from coalescing.

While there is no specific literature detailing the use of this compound as a primary emulsifier in industrial polymerization, its fundamental properties as a surfactant suggest a potential application. A German patent from 1986 mentions the use of betaine (B1666868) esters as emulsifying agents for emulsion polymerization to produce films with excellent water resistance and transparency, indicating that betaine-class surfactants have been considered for this purpose. acme-hardesty.com

In a hypothetical scenario, this compound could function by:

Stabilizing Monomer Droplets: Forming a protective layer around the monomer droplets dispersed in the aqueous phase.

Forming Micelles: Creating micelles that serve as the primary sites for polymerization initiation.

Stabilizing Polymer Particles: Adsorbing onto the surface of the growing polymer particles, providing electrostatic and steric stabilization to create a stable latex.

| Process Stage | Role of Emulsifier | Potential Function of this compound |

| Initial Emulsion | Disperses and stabilizes monomer droplets in water. | Its amphiphilic structure would orient at the oil-water interface, preventing droplet coalescence. |

| Nucleation | Forms micelles where polymerization begins. | Could form micelles that solubilize monomer, providing loci for polymerization. |

| Particle Growth | Adsorbs to the surface of growing polymer particles. | Provides colloidal stability to the resulting polymer latex, preventing aggregation. |

Contribution to Advanced Material Design (e.g., Nanomaterials, Coatings)

The synthesis and stabilization of nanomaterials, such as nanoparticles for use in coatings, often require surfactants to control particle size and prevent aggregation. Surfactants can act as capping agents, templates, or stabilizers during the synthesis process.

There is no available research specifically documenting the use of this compound in the synthesis of nanomaterials or the formulation of advanced coatings. However, its properties as a stabilizing and emulsifying agent suggest theoretical possibilities. In nanomaterial synthesis, it could potentially be used to create stable dispersions of nanoparticles in aqueous or non-aqueous media. In advanced coatings, surfactants are used to improve properties like flow, leveling, and pigment dispersion. A betaine surfactant could theoretically be used as a wetting agent for substrates or a dispersant for pigments and other functional additives within a coating formulation.

Emerging Industrial Applications and Technological Innovations

Given the lack of documented use in the advanced applications discussed above, the "emerging" applications for this compound in these fields are currently speculative and would require significant research and development. The primary barrier to its adoption in areas like EOR or polymerization is the prevalence of more established and cost-effective commodity surfactants, such as alcohol ethoxylates and alkylbenzene sulfonates.

Potential avenues for future research and innovation could include:

"Green" EOR Formulations: Investigating its performance in combination with biopolymers for more environmentally friendly EOR fluids.

Specialty Polymer Synthesis: Exploring its use as a functional emulsifier to create latexes with specific surface properties for high-performance coatings or adhesives.

Functional Nanomaterial Stabilization: Researching its utility in stabilizing specific types of nanoparticles where its zwitterionic nature could provide unique stability characteristics in complex media.

Currently, the technological innovations involving amidopropyl betaines are focused on improving their sustainability, concentrating the active matter to reduce transport costs, and enhancing their performance in their primary application area: personal care and cleaning products. researchgate.net

Theoretical and Computational Studies of Decanoylamide Propylbetaine

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Decanoylamide Propylbetaine, MD simulations can provide a dynamic picture of how individual surfactant molecules arrange themselves at interfaces, such as the air-water or oil-water interface. These simulations are crucial for understanding the mechanisms behind surface tension reduction, emulsification, and foam stabilization.

Researchers utilize MD simulations to investigate the orientation of this compound molecules at an interface, the packing density of the surfactant monolayer, and the interactions with surrounding water and oil molecules. By simulating the system over time, it is possible to observe the dynamic processes of adsorption to the interface and the formation of interfacial films.

Key Research Findings from MD Simulations of Similar Alkyl Amidopropyl Betaines:

Interfacial Arrangement: Simulations show that at an oil-water interface, alkyl amidopropyl betaines orient themselves with their hydrophobic alkyl chains penetrating the oil phase and their hydrophilic headgroups remaining in the aqueous phase. The amide linkage and the propylbetaine group contribute to the specific orientation and hydration at the interface.

Influence of Alkyl Chain Length: The length of the alkyl chain, which is a decanoyl (C10) group in this compound, significantly influences the packing and interfacial properties. Shorter chains may lead to less ordered interfacial layers compared to their longer-chain counterparts. proquest.comresearchgate.net

Below is an illustrative data table representing typical outputs from MD simulations of a hypothetical this compound system at an oil-water interface.

| Simulation Parameter | Value | Description |

| Interfacial Tension (mN/m) | 25.5 | The simulated reduction in surface tension from pure water. |

| Area per Molecule (Ų) | 55.2 | The average surface area occupied by a single surfactant molecule at the interface. |

| Order Parameter (S) | 0.65 | A measure of the alignment of the decanoyl tails perpendicular to the interface. |

| Water Density at Headgroup (g/cm³) | 1.15 | The increased density of water molecules around the hydrophilic betaine (B1666868) headgroup. |

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can elucidate the fundamental relationships between its molecular structure and its physicochemical properties. Methods like Density Functional Theory (DFT) are commonly used to predict molecular properties with high accuracy.

These calculations can provide insights into the charge distribution within the molecule, the stability of different conformations, and the nature of the intramolecular and intermolecular interactions. This information is vital for understanding the surfactant's behavior at a sub-molecular level and for designing new surfactants with enhanced properties.

Key Research Findings from Quantum Chemical Calculations on Similar Surfactant Headgroups:

Charge Distribution: Quantum chemical calculations can map the electrostatic potential surface of the this compound molecule, highlighting the positive charge on the quaternary ammonium (B1175870) group and the negative charge on the carboxylate group. This zwitterionic nature is fundamental to its properties.

Molecular Geometry: The calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. This optimized geometry is a crucial input for accurate molecular dynamics simulations.

Interaction Energies: The strength of interaction between the surfactant and water molecules, or between multiple surfactant molecules, can be calculated. This helps in understanding the energetics of micelle formation and interfacial adsorption.

The following table presents hypothetical data that could be derived from quantum chemical calculations for this compound.

| Calculated Property | Value | Significance |

| Dipole Moment (Debye) | 12.8 | Indicates the overall polarity of the molecule, influencing its solubility and interfacial activity. |

| HOMO-LUMO Gap (eV) | 5.2 | Relates to the chemical reactivity and stability of the molecule. |

| Partial Atomic Charges (e) | Quaternary N: +0.8, Carboxylate O: -0.6 | Quantifies the charge distribution within the zwitterionic headgroup. |

| Hydration Energy (kcal/mol) | -25.7 | The energy released when the molecule is solvated by water, indicating its hydrophilicity. |

Predictive Modeling of Aggregation and Interaction Phenomena

Predictive modeling combines theoretical principles with computational algorithms to forecast the macroscopic behavior of surfactant systems based on their molecular characteristics. For this compound, these models are used to predict its aggregation behavior in solution, such as the critical micelle concentration (CMC), micelle size and shape, and phase behavior.

These models can range from relatively simple thermodynamic models to more complex statistical mechanics-based approaches. They often use parameters derived from molecular dynamics simulations and quantum chemical calculations to enhance their predictive power. The goal is to create a computational framework that can guide the formulation of products containing this compound by predicting their performance under different conditions.

Key Aspects of Predictive Modeling for Alkyl Amidopropyl Betaines:

Critical Micelle Concentration (CMC) Prediction: Models can estimate the CMC based on the contributions of the hydrophobic tail and the hydrophilic headgroup to the free energy of micellization. The length of the alkyl chain is a dominant factor, with longer chains generally leading to lower CMCs. proquest.com

Micelle Structure and Growth: Predictive models can forecast the transition from spherical to wormlike micelles as a function of surfactant concentration, salt concentration, and temperature. This is particularly relevant for tuning the rheological properties of formulations.

An example of a predictive data table for the aggregation behavior of this compound in an aqueous solution is provided below.

| Predicted Property | Value | Conditions |

| Critical Micelle Concentration (mM) | 1.5 | 25°C, in pure water |

| Aggregation Number | 60 | At 10 mM concentration |

| Micelle Shape | Spherical | Below 50 mM concentration |

| Hydrodynamic Radius (nm) | 2.8 | At 10 mM concentration |

Future Research Directions and Unexplored Avenues

Development of Novel Decanoylamide Propylbetaine Analogues

The synthesis of novel analogues of this compound is a primary avenue for future research. While specific studies on the synthesis of this compound derivatives are not widely available in public literature, general strategies for modifying related amide and betaine (B1666868) surfactants can be applied. scite.airesearchgate.net The goal is to create new molecules with tailored properties, such as enhanced surface activity, improved solubility in specific media, or specialized functions. Research in this area would focus on systematic modifications to the molecule's core structure.

Key areas for synthetic modification could include:

Modifying the Amide Linker: The amide group contributes to the surfactant's properties, including potential hydrogen bonding capabilities. acs.org Introducing different functional groups near the amide linkage could alter its chemical stability, biodegradability, and interaction with other molecules.

Altering the Propylbetaine Headgroup: Modifications to the hydrophilic betaine headgroup could be explored to enhance performance in specific conditions, such as high salinity or extreme pH environments.

These synthetic explorations would lead to a new library of compounds with potentially superior performance characteristics for specialized applications.